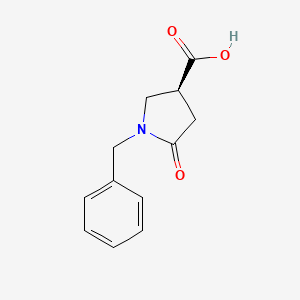

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Description

Contextual Importance of Pyrrolidinone Scaffolds in Chemical Research

The pyrrolidinone core, a five-membered lactam, is a privileged scaffold in medicinal chemistry. This structural motif is present in a wide array of biologically active natural products and synthetic pharmaceuticals. The prevalence of the pyrrolidinone ring is attributed to its ability to engage in various biological interactions, its metabolic stability, and its capacity to serve as a versatile synthetic intermediate. nih.gov

Derivatives of the pyrrolidinone scaffold have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net This has fueled extensive research into the synthesis and biological evaluation of novel pyrrolidinone-containing molecules. The inherent structural rigidity and defined spatial orientation of substituents on the pyrrolidinone ring allow for the precise design of molecules that can interact with specific biological targets.

Stereochemical Significance of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

The stereochemistry of this compound, specifically the (S)-configuration at the 3-position of the pyrrolidinone ring, is of paramount importance. In biological systems, molecular recognition is often highly dependent on the three-dimensional arrangement of atoms. Therefore, the specific stereoisomer of a chiral molecule can exhibit significantly different biological activity compared to its enantiomer.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has primarily focused on its application as a versatile intermediate in the synthesis of more complex molecules. Researchers have leveraged its chiral nature to construct a variety of bioactive compounds.

One major research trajectory involves the synthesis of novel derivatives by modifying the carboxylic acid group. For instance, the synthesis of amides, esters, and hydrazones from 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids has been explored to generate libraries of compounds for biological screening. nih.govmdpi.com These studies often investigate the structure-activity relationships (SAR), aiming to understand how different substituents influence the biological properties of the resulting molecules. nih.gov

Another significant area of research is its use as a constrained amino acid analog in peptide and peptidomimetic synthesis. The rigid pyrrolidinone ring introduces conformational constraints into peptide backbones, which can lead to enhanced biological activity, selectivity, and metabolic stability.

Furthermore, derivatives of this compound have been investigated for their potential therapeutic applications. Research has demonstrated that certain 5-oxopyrrolidine-3-carboxylic acid derivatives exhibit promising anticancer and antimicrobial activities. nih.govmdpi.com For example, studies have shown significant cytotoxicity of some derivatives against human pulmonary cancer cells (A549) and activity against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus. mdpi.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 428518-42-7 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | (3S)-1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid |

| Physical Form | Solid |

Interactive Data Table: Research Highlights of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

| Research Focus | Derivative Type | Key Findings |

| Anticancer Activity | Hydrazones, azoles, and azines of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Structure-dependent anticancer activity against A549 human pulmonary cancer cells. mdpi.com |

| Antimicrobial Activity | Hydrazones of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Promising activity against Gram-positive pathogens, including vancomycin-intermediate S. aureus strains. mdpi.com |

| Anti-inflammatory Activity | Various 5-oxopyrrolidine-3-carboxylic acid derivatives | Screening against MMP-2 and MMP-9 revealed promising anti-inflammatory potential for some derivatives. researchgate.net |

| Antimicrobial Activity | 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives | Compound with a 5-nitrothiophene substituent showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKQDWPBYULGPF-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN(C1=O)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 1 Benzyl 5 Oxopyrrolidine 3 Carboxylic Acid

Classical Approaches to (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid Synthesis

Classical synthetic methods provide the foundational routes to the racemic form of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, which can then be subjected to resolution to isolate the desired (S)-enantiomer.

Cyclization Reactions Involving Itaconic Acid and Benzylamines

A direct and widely utilized method for the synthesis of the 5-oxopyrrolidine-3-carboxylic acid scaffold involves the condensation reaction between itaconic acid and a primary amine. In the case of the target molecule, benzylamine (B48309) is reacted with itaconic acid. This reaction is typically carried out by heating the two reagents, often in a solvent such as water or without a solvent at elevated temperatures. mdpi.com The mechanism proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation to form the pyrrolidinone ring. This one-pot reaction is valued for its simplicity and atom economy.

The reaction conditions can be varied to optimize the yield. For instance, refluxing in water is a common and environmentally benign approach. mdpi.com The general reaction is illustrated below:

Figure 1: General scheme for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids from itaconic acid and a primary amine.

| Reactants | Conditions | Product |

| Itaconic Acid, Benzylamine | Heating (e.g., reflux in water) | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid |

Multi-Step Synthetic Sequences for this compound

While direct cyclization is common, multi-step sequences can also be employed to construct the 1-benzyl-5-oxopyrrolidine-3-carboxylic acid core, often allowing for greater control over substitution patterns. These sequences may involve the initial formation of a γ-amino acid derivative, which is subsequently cyclized to the lactam.

A general multi-step approach could begin with the Michael addition of a nitrogen-containing nucleophile to a precursor of itaconic acid, such as an itaconic acid ester. The resulting adduct can then be N-benzylated. Subsequent hydrolysis of the ester and cyclization, often under thermal or acid-catalyzed conditions, would yield the desired product. While more steps are involved, this approach can be advantageous when starting from more complex or functionalized precursors. syrris.jp

Asymmetric and Stereoselective Synthesis of this compound

Achieving the desired (S)-enantiomer directly is a primary goal of modern synthetic chemistry. Several strategies have been developed to this end, including asymmetric catalysis and the use of chiral auxiliaries, as well as the resolution of racemic mixtures.

Asymmetric Michael Addition Strategies for Pyrrolidine-3-carboxylic Acids

Asymmetric Michael additions are a powerful tool for the enantioselective synthesis of pyrrolidine (B122466) derivatives. In this approach, a prochiral Michael acceptor is reacted with a nucleophile in the presence of a chiral catalyst. For the synthesis of pyrrolidine-3-carboxylic acid derivatives, this could involve the addition of a nitrogen nucleophile to an appropriately substituted α,β-unsaturated ester. The chiral catalyst, which can be a metal complex or an organocatalyst, controls the stereochemical outcome of the addition, leading to an enantiomerically enriched product. This intermediate can then be further manipulated to form the target molecule.

Resolution of Racemic 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic Acid

A common and practical approach to obtaining the pure (S)-enantiomer is through the resolution of the racemic mixture of 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid. This can be achieved by several methods, with diastereomeric salt formation being a classical and effective technique.

In this method, the racemic carboxylic acid is treated with a chiral amine to form a pair of diastereomeric salts. libretexts.org Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. libretexts.org Once separated, the desired diastereomer is treated with an acid to release the enantiomerically pure this compound.

Another powerful resolution technique is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). This method allows for the direct separation of the enantiomers from the racemic mixture. nih.gov For a structurally similar compound, N-benzyl 5-oxo 2-phenyl pyrrolidine carboxylic acid, preparative HPLC on a chiral stationary phase has been successfully employed to resolve the enantiomers. nih.gov

| Resolution Method | Principle | Key Steps |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | 1. Reaction of the racemic acid with a chiral amine. 2. Fractional crystallization to separate the diastereomers. 3. Acidification to recover the pure enantiomer. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | 1. Injection of the racemic mixture onto a chiral column. 2. Elution with a suitable mobile phase. 3. Collection of the separated enantiomer fractions. |

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. scispace.com In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a chiral amine could be used to form an amide with a derivative of itaconic acid. The cyclization to form the pyrrolidinone ring would then proceed diastereoselectively, controlled by the stereochemistry of the auxiliary. Subsequent cleavage of the auxiliary would afford the desired (S)-enantiomer.

Scalable Synthetic Considerations for this compound (excluding industrial production specifics)

The transition from a laboratory-scale synthesis to a larger, more scalable process for producing this compound requires careful consideration of several factors to ensure efficiency, safety, and economic viability, without delving into proprietary industrial methods.

One of the primary scalable routes involves the reaction of a primary amine, in this case, benzylamine, with itaconic acid. nih.gov This method is advantageous due to the ready availability and relatively low cost of the starting materials. A typical laboratory procedure would involve heating these reactants, often in a suitable solvent such as water, to induce a Michael addition followed by an intramolecular cyclization to form the pyrrolidinone ring. nih.gov

For larger-scale production, several aspects of this reaction would need optimization:

Reaction Conditions: The temperature and reaction time are critical parameters. While refluxing in water is a common laboratory practice, on a larger scale, this may require significant energy input. nih.gov Investigating lower reaction temperatures, potentially with the use of a catalyst, could improve the energy efficiency of the process.

Solvent Selection: Water is an excellent "green" solvent choice. nih.gov However, the solubility of the product in water at different temperatures would need to be well-characterized to optimize the isolation and purification steps. Alternative solvents that are both environmentally friendly and allow for easy product isolation could also be explored.

Purification: Crystallization is often the preferred method for purification on a large scale due to its efficiency and ability to yield high-purity products. The development of a robust crystallization procedure for this compound would be a key step in a scalable synthesis. This would involve identifying a suitable solvent or solvent mixture from which the product crystallizes with high yield and purity.

Process Safety: A thorough understanding of the reaction's thermal properties is crucial for safe scale-up. Exothermic events need to be identified and controlled to prevent runaway reactions.

Continuous Flow Chemistry: For certain applications, transitioning from batch processing to a continuous flow setup can offer significant advantages in terms of safety, consistency, and scalability. rsc.org A continuous flow process for the synthesis of chiral pyrrolidines could provide better control over reaction parameters and potentially higher throughput. rsc.org

Table 1: Key Considerations for Scalable Synthesis

| Parameter | Laboratory Scale Consideration | Scalable Process Consideration |

|---|---|---|

| Starting Materials | High purity, small quantities | Cost-effective, readily available in bulk |

| Reaction Conditions | Refluxing in water nih.gov | Optimized temperature and time for energy efficiency |

| Solvent | Water nih.gov | Evaluation of solubility for optimal isolation, exploration of alternative green solvents |

| Purification | Chromatography, recrystallization | Robust crystallization protocol for high yield and purity |

| Process Control | Manual monitoring | Automated control of temperature, additions, etc. |

| Safety | Standard laboratory precautions | Detailed thermal hazard assessment |

| Technology | Batch reaction | Potential for continuous flow processing rsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. For the synthesis of this compound, several green chemistry aspects can be considered.

Atom Economy: The reaction of benzylamine and itaconic acid to form the target molecule is an addition and cyclization reaction, which inherently has a high atom economy as most of the atoms from the starting materials are incorporated into the final product.

Use of Safer Solvents: As mentioned, water is an ideal green solvent for this reaction. nih.gov Exploring other bio-based or less hazardous solvents could be an area of further research. For instance, N-butylpyrrolidinone has been proposed as a greener alternative to more toxic polar aprotic solvents in other applications. acs.org

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is a key green principle. This could involve using catalysts to lower the reaction temperature or employing alternative energy sources like ultrasound, which has been shown to promote the synthesis of pyrrolidinone derivatives in shorter reaction times. rsc.org

Waste Prevention: The ideal synthesis would produce the target compound with minimal byproducts, reducing the need for extensive purification and minimizing waste generation.

Catalysis: The use of catalytic methods, particularly enantioselective catalysts, would be a significant advancement. This would allow for the direct synthesis of the desired (S)-enantiomer, eliminating the need for chiral resolution, which is often a source of waste.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. illinois.edunih.govresearchgate.net While specific biocatalytic routes for this compound are not yet widely reported, the exploration of enzymes for the key bond-forming steps could lead to a significantly greener synthetic process. illinois.edunih.govresearchgate.net

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Prevention | Designing the synthesis to minimize waste. |

| Atom Economy | The addition-cyclization reaction has inherently high atom economy. |

| Less Hazardous Chemical Syntheses | Using non-toxic starting materials like benzylamine and itaconic acid. |

| Designing Safer Chemicals | The target molecule itself is a building block for potentially beneficial pharmaceuticals. |

| Safer Solvents and Auxiliaries | Utilizing water as a solvent. nih.gov Exploring other green solvents. acs.org |

| Design for Energy Efficiency | Optimizing reaction temperature and time. Exploring ultrasound-assisted synthesis. rsc.org |

| Use of Renewable Feedstocks | Itaconic acid can be derived from renewable biomass sources. |

| Reduce Derivatives | A direct enantioselective synthesis would avoid the need for protecting groups and resolution steps. |

| Catalysis | Investigating catalysts to improve reaction efficiency and enantioselectivity. |

| Design for Degradation | Not directly applicable to the synthesis itself, but to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control the reaction and minimize side products. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reaction conditions and reagents that minimize the risk of accidents. |

Chemical Modifications and Derivatization of S 1 Benzyl 5 Oxopyrrolidine 3 Carboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a primary site for chemical modification, readily undergoing reactions to form esters, amides, and hydrazides, which serve as key intermediates for further derivatization.

Esterification and Amidation Reactions

Esterification of the carboxylic acid is a common first step for creating derivatives. This reaction is typically achieved under acidic conditions. For example, reacting 5-oxopyrrolidine-3-carboxylic acid derivatives with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields the corresponding methyl ester. nih.govnih.gov This methyl ester is often not isolated but used directly in subsequent reactions, such as hydrazinolysis. nih.gov

Amidation involves coupling the carboxylic acid with an amine. While direct examples for the (S)-1-benzyl derivative are less detailed in the provided context, the general synthesis of amides from carboxylic acids is a standard organic transformation, often requiring activation of the carboxylic acid with coupling agents to facilitate the reaction with an amine. researchgate.netresearchgate.net

Hydrazide Formation and Subsequent Condensations

A pivotal transformation of the carboxylic acid moiety is its conversion into a carbohydrazide (B1668358), which is a highly versatile intermediate. The synthesis typically involves a two-step process: first, the carboxylic acid is converted to its methyl ester, which is then refluxed with hydrazine (B178648) monohydrate in a solvent like propan-2-ol to produce the desired (S)-1-benzyl-5-oxopyrrolidine-3-carbohydrazide. nih.govnih.gov

This acid hydrazide is a crucial building block for synthesizing a wide array of derivatives through condensation reactions. lmaleidykla.lt Reaction with various aromatic aldehydes, often in a solvent like methanol, leads to the formation of hydrazones, which possess an azomethine fragment (-CONH-N=CH-). nih.govktu.lt These reactions are typically straightforward and produce the target hydrazones in good to excellent yields. nih.govnih.gov

Modifications on the Pyrrolidine (B122466) Ring System

The pyrrolidine ring itself offers opportunities for structural diversification, primarily through the synthesis of analogues with different N-substituents and, to a lesser extent, through substitution at other positions on the ring.

N-Substitutions and Analogues

The N-benzyl group can be replaced with various other substituents to generate a wide range of analogues. The general synthesis for these N-substituted 5-oxopyrrolidine-3-carboxylic acids involves the cyclization reaction of itaconic acid with a primary amine. researchgate.net This method has been used to synthesize compounds with diverse N-substituents, including:

N-(4-acetamidophenyl): Synthesized by refluxing N-(4-aminophenyl)acetamide with itaconic acid in water. nih.gov

N-(2-hydroxyphenyl): Prepared by reacting 2-aminophenol (B121084) with itaconic acid. nih.gov

N-(5-chloro-2-hydroxyphenyl): This analogue and its derivatives have been synthesized and explored for their antioxidant properties. researchgate.net

N-(4-hydroxyphenyl): Used as a precursor for derivatives containing nitroso, azo, and hydrazone moieties. ktu.lt

Substitution Reactions at Other Ring Positions

Direct substitution on the carbon atoms of the pyrrolidine ring of a pre-formed N-substituted 5-oxopyrrolidine-3-carboxylic acid is less common than modifying the N-substituent or the carboxylic acid. However, modifications on the N-aryl substituent are well-documented. For instance, the N-(5-chloro-2-hydroxyphenyl) analogue can undergo further chlorination or nitration on its benzene (B151609) ring. researchgate.net While these are not direct substitutions on the pyrrolidine ring, they represent modifications at positions other than the carboxylic acid. The introduction of substituents at other ring positions, such as C-3, has been explored to improve metabolic stability in related pyrrolidine structures. researchgate.net

Introduction of Heterocyclic Moieties (e.g., Azole, Diazole, Hydrazone)

The carbohydrazide derivative of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid is an excellent precursor for synthesizing compounds containing various heterocyclic rings. lmaleidykla.lt These moieties are often introduced to enhance biological activity and receptor binding affinity.

Hydrazones: As mentioned previously, condensation of the acid hydrazide with a wide range of aromatic aldehydes yields hydrazone derivatives. nih.govktu.lt For example, reactions with 4-carboxybenzaldehyde or 4-methoxybenzaldehyde (B44291) produce the corresponding hydrazones. nih.gov

Azoles and Diazoles: Five-membered heterocyclic rings like pyrroles and pyrazoles can be synthesized through acid-catalyzed condensation of the hydrazide with appropriate diketones. nih.govktu.lt

Pyrrole Ring: Reaction with hexane-2,5-dione in a solvent like propan-2-ol with a catalytic amount of acetic acid yields a 2,5-dimethylpyrrole derivative. nih.govktu.edu

Pyrazole Ring: Condensation with pentane-2,4-dione, catalyzed by hydrochloric acid, results in the formation of a 3,5-dimethylpyrazole (B48361) derivative. nih.govktu.lt

Other Heterocycles: The versatile hydrazide intermediate can also be used to construct other heterocyclic systems.

1,3,4-Oxadiazole Ring: Treatment of the hydrazide with carbon disulfide in an alkaline solution, followed by acidification, leads to the formation of a 1,3,4-oxadiazole-2-thione ring. ktu.edu

1,2,4-Triazole Ring: This can be achieved by first reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in a basic solution to yield the triazolethione. nih.govktu.edu

The following table summarizes the synthesis of various heterocyclic derivatives from the common carbohydrazide intermediate.

| Starting Material | Reagent(s) | Resulting Heterocycle | Reference(s) |

| 5-Oxopyrrolidine-3-carbohydrazide | Aromatic Aldehyde | Hydrazone | nih.govnih.govktu.lt |

| 5-Oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione / Acetic Acid | 2,5-Dimethylpyrrole | nih.govktu.ltktu.edu |

| 5-Oxopyrrolidine-3-carbohydrazide | Pentane-2,4-dione / Hydrochloric Acid | 3,5-Dimethylpyrazole | nih.govktu.lt |

| 5-Oxopyrrolidine-3-carbohydrazide | Carbon Disulfide / KOH then HCl | 5-Thioxo-1,3,4-oxadiazole | ktu.edu |

| 5-Oxopyrrolidine-3-carbohydrazide | Phenyl isothiocyanate then KOH/HCl | 4-Phenyl-5-thioxo-1,2,4-triazole | nih.govktu.edu |

Synthesis of Complex Analogues and Conjugates of this compound

This compound serves as a versatile scaffold for the synthesis of more complex molecules and conjugates. chemimpex.com Its inherent carboxylic acid functionality provides a convenient handle for a variety of chemical modifications, allowing for the introduction of diverse structural motifs and functional groups. chemimpex.com These modifications are instrumental in developing novel compounds with potential applications in medicinal chemistry and other areas of chemical research. nih.gov

One of the primary strategies for elaborating the structure of this compound involves the transformation of its carboxylic acid group into a more reactive intermediate, such as an acid hydrazide. This hydrazide can then undergo condensation reactions with various carbonyl-containing compounds to yield a wide array of derivatives. mdpi.comktu.lt For instance, reaction with aromatic or heteroaromatic aldehydes leads to the formation of hydrazone analogues. ktu.ltnih.gov Furthermore, condensation with diketones, such as 2,4-pentanedione or 2,5-hexanedione, provides access to heterocyclic derivatives including pyrazoles and pyrroles, respectively. ktu.lt The reaction with 1,2-diphenyl-1,2-ethanedione in the presence of ammonium (B1175870) acetate (B1210297) can be employed to synthesize 1,2,4-triazine (B1199460) derivatives. ktu.lt

Another significant approach to creating complex conjugates involves the direct coupling of the carboxylic acid group with amino acids or peptides. nih.gov This amide bond formation is typically facilitated by standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This methodology allows for the synthesis of a diverse library of conjugates where the pyrrolidinone core is linked to various amino acid residues, potentially influencing the molecule's biological activity and pharmacokinetic properties. nih.gov

The following tables summarize the types of complex analogues and conjugates that can be synthesized from this compound, based on established synthetic routes for related 5-oxopyrrolidine-3-carboxylic acid derivatives.

Table 1: Synthesis of Hydrazone Analogues

| Reactant | Resulting Analogue | Reaction Type |

| Aromatic Aldehydes | N'-Arylmethylidene-1-benzyl-5-oxopyrrolidine-3-carbohydrazide | Condensation |

| Heteroaromatic Aldehydes | N'-Heteroarylmethylidene-1-benzyl-5-oxopyrrolidine-3-carbohydrazide | Condensation |

Table 2: Synthesis of Heterocyclic Analogues

| Reactant | Resulting Analogue | Reaction Type |

| 2,4-Pentanedione | 1-Benzyl-3-(3,5-dimethyl-1H-pyrazol-1-ylcarbonyl)pyrrolidin-2-one | Condensation |

| 2,5-Hexanedione | 1-Benzyl-3-(2,5-dimethyl-1H-pyrrol-1-ylcarbamoyl)pyrrolidin-2-one | Condensation |

| 1,2-Diphenyl-1,2-ethanedione & Ammonium Acetate | 1-Benzyl-3-(5,6-diphenyl-1,2,4-triazin-3-yl)pyrrolidin-2-one | Condensation |

Table 3: Synthesis of Amino Acid Conjugates

| Reactant | Resulting Conjugate | Reaction Type |

| Amino Acid Ester | (S)-1-Benzyl-5-oxopyrrolidine-3-carboxamido-amino acid ester | Amide Coupling |

These synthetic strategies highlight the utility of this compound as a foundational building block for generating a diverse range of complex organic molecules with tailored properties.

Spectroscopic and Structural Characterization of S 1 Benzyl 5 Oxopyrrolidine 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives, providing detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a derivative, the protons of the pyrrolidine (B122466) ring and the aromatic substituent give rise to characteristic signals. Specifically, the methylene (B1212753) protons of the CH₂CO group appear as a multiplet in the range of δ 2.56–2.72 ppm. The methine proton (CH) is observed as a multiplet between δ 3.34–3.42 ppm, while the NCH₂ protons resonate as a multiplet from δ 3.78–3.95 ppm. The aromatic protons show signals at δ 6.80 (t, J = 7.5 Hz, 1H), 6.90 (d, J = 8.2 Hz, 1H), and 7.10–7.24 (m, 2H). The acidic protons of the hydroxyl and carboxylic acid groups are observed as singlets at δ 9.56 ppm and δ 12.71 ppm, respectively mdpi.com.

For hydrazone derivatives, the presence of Z and E conformational isomers, arising from restricted rotation around the amide bond, is confirmed by two sets of singlets for the CONH and CH=N protons in their ¹H NMR spectra mdpi.com. In the ¹³C NMR spectrum, carboxyl carbons typically absorb in the range of 165 to 185 δ libretexts.org. The presence of a new fused aromatic structure in some derivatives is confirmed by an increase in resonances in the aromatic region of both ¹H and ¹³C NMR spectra mdpi.com.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₂CO | 2.56–2.72 | m | - |

| CH | 3.34–3.42 | m | - |

| NCH₂ | 3.78–3.95 | m | - |

| Harom | 6.80 | t | 7.5 |

| Harom | 6.90 | d | 8.2 |

| Harom | 7.10–7.24 | m | - |

| OH | 9.56 | s | - |

| COOH | 12.71 | s | - |

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. The carboxylic acid moiety exhibits two characteristic absorptions: a very broad O–H stretching band from 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1710 and 1760 cm⁻¹ libretexts.orglibretexts.org. The broadness of the O-H band is a result of hydrogen bonding spectroscopyonline.com.

For derivatives, the IR spectra provide confirmation of structural modifications. For instance, in hydrazone derivatives, characteristic bands for N-H stretching are observed around 3026–3333 cm⁻¹. The C=O stretching vibrations appear in the range of 1527–1688 cm⁻¹, and the C=N stretch is seen around 1511–1515 cm⁻¹ mdpi.com. The C-N stretching vibrations are typically found in the 1110–1231 cm⁻¹ region mdpi.com.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O–H Stretch | 2500–3300 (broad) |

| Carboxylic Acid/Amide | C=O Stretch | 1527–1760 |

| Amine/Amide | N–H Stretch | 3026–3333 |

| Imine | C=N Stretch | 1511–1515 |

| Amine/Amide | C–N Stretch | 1110–1231 |

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns of this compound and its derivatives, thereby confirming their molecular formulas. The monoisotopic mass of the parent compound is 219.09 g/mol uni.lu. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition. For instance, the predicted collision cross section (CCS) values for various adducts of the parent compound have been calculated, such as [M+H]⁺ at 220.09682 m/z with a CCS of 147.4 Ų and [M-H]⁻ at 218.08226 m/z with a CCS of 151.4 Ų uni.lu.

For derivatives, mass spectrometry confirms the successful incorporation of various substituents. For example, in a study of novel 5-oxopyrrolidine derivatives, mass spectra were obtained using a UHR-TOF mass spectrometer with ESI ionization to confirm the structures of the synthesized compounds mdpi.com.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 220.09682 | 147.4 |

| [M+Na]⁺ | 242.07876 | 154.3 |

| [M-H]⁻ | 218.08226 | 151.4 |

| [M+NH₄]⁺ | 237.12336 | 165.3 |

| [M+K]⁺ | 258.05270 | 151.4 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the synthesized compounds. This data is compared with the theoretically calculated values to verify the empirical formula. For various derivatives of 5-oxopyrrolidine, elemental analyses have been conducted, and the results were found to be in good agreement (±0.3% or ±0.4%) with the calculated values, thus confirming the purity and composition of the synthesized molecules mdpi.commdpi.com.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 65.92 | 66.00 |

| H | 5.53 | 5.53 |

| N | 15.38 | 15.32 |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., TLC, HPLC)

Chromatographic methods, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity and determining the enantiomeric excess of this compound and its derivatives. TLC is often used to monitor the progress of reactions and for preliminary purity checks.

HPLC is a powerful tool for both purity assessment and the separation of enantiomers. For biological assays, a purity of greater than 95% is often required . Chiral HPLC is specifically used to determine the enantiomeric excess (ee) of chiral compounds. This technique typically employs a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. For some derivatives, the enantiomeric excess has been determined by chiral HPLC analysis, with retention times for major and minor enantiomers being reported semanticscholar.org.

Crystallography for Absolute Configuration Assignment (where applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. While not always applicable if the compound does not form suitable crystals, this technique provides unequivocal proof of the stereochemistry. For chiral molecules like this compound, crystallographic analysis can confirm the (S) configuration at the stereocenter.

Molecular and Cellular Biological Investigations of S 1 Benzyl 5 Oxopyrrolidine 3 Carboxylic Acid and Its Derivatives

Biochemical Pathway Modulation Studies

While direct, large-scale biochemical pathway screening of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid is not extensively documented, its demonstrated effects on specific molecular targets allow for inferences about its influence on broader cellular pathways. The compound and its derivatives primarily function as inhibitors or modulators of enzymes and receptors, which are critical nodes in various signaling and metabolic cascades.

For instance, the potent inhibition of calpain by derivatives of this compound suggests a significant modulation of pathways involved in neurodegeneration. researchgate.netnih.gov Calpains are cysteine proteases implicated in cytoskeletal remodeling, signal transduction, and apoptotic cell death; their overactivation is linked to the pathology of Alzheimer's disease. researchgate.netnih.gov By inhibiting calpain, these compounds can interfere with pathogenic processes such as synaptic dysfunction, β-amyloid production, and tau pathology. researchgate.net Similarly, interactions with NMDA receptors imply a role in modulating pathways related to synaptic plasticity, learning, and memory, as well as excitotoxic neuronal death. nih.govnih.gov Furthermore, the observed anticancer and antimicrobial activities of certain derivatives indicate an ability to interfere with cellular viability pathways in cancer cells and pathogenic microbes. nih.govnih.gov

Enzyme Inhibition and Activation Mechanisms

The 5-oxopyrrolidine core structure has proven to be a valuable scaffold for designing enzyme inhibitors. Research has focused on modifying the core to achieve high potency and selectivity for specific enzyme targets.

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases crucial for remodeling the extracellular matrix. While direct inhibitory studies of this compound against MMPs are not prominent in the literature, related pyrrolidine-based structures have been investigated as MMP inhibitors. For example, series of 3-mercaptopyrrolidine derivatives have been designed to target the catalytic zinc ion in the active site of MMPs, showing inhibitory activity in the low nanomolar range against enzymes like MMP-2 and MMP-9. nih.gov The effectiveness of these related compounds relies on a thiol group to coordinate with the zinc ion, a feature absent in the title compound. nih.gov

However, an indirect link between a derivative of the core structure and MMPs has been observed. In studies of traumatic brain injury in mice, calpain inhibitors were found to alleviate blood-brain barrier dysfunction, a process that involves the modulation of MMP-9. patsnap.com This suggests that while the compound may not directly inhibit MMPs, its activity on other targets like calpain can influence MMP-related pathological processes.

Significant research has been conducted on ketoamide-based derivatives of 1-benzyl-5-oxopyrrolidine as highly selective calpain inhibitors. researchgate.netnih.gov Calpains are intracellular cysteine proteases, and their aberrant activation is implicated in various disorders, including Alzheimer's disease. researchgate.netnih.gov

A notable derivative from this class is Alicapistat (ABT-957), which was advanced to Phase I clinical studies. researchgate.netnih.gov Alicapistat is a ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamide (B1395742) (a close structural analog) that acts as a potent and reversible inhibitor of calpain 1 and calpain 2. researchgate.netresearchgate.net The mechanism involves the ketoamide "warhead," which is recognized for its cytosolic stability compared to other electrophilic groups used in protease inhibitors. researchgate.net

Structure-activity relationship (SAR) studies have demonstrated the importance of stereochemistry for inhibitory potency. For instance, the (R,S)-isomer of one ketoamide derivative was found to be significantly more potent than the (R,R)-diastereomer, confirming that the S-configuration at the P1 position is favored for calpain inhibition. researchgate.net

| Compound | Stereochemistry | Target | Inhibitory Potency (IC₅₀) | Selectivity Profile |

|---|---|---|---|---|

| Alicapistat (ABT-957) | Not Specified | Calpain-1, Calpain-2 | Potent inhibitor (specific Kᵢ not disclosed in sources) | Highly selective vs. related cysteine proteases (Cathepsins B, K, L, S) |

| Ketoamide Analog 1c | (R,S) | Calpain-1 | 78 nM | Selective vs. Papain, Cathepsin B, Cathepsin K |

| Ketoamide Analog 1g | (R,R) | Calpain-1 | >1000 nM | Significantly less potent than (R,S) isomer |

Data sourced from references researchgate.net and researchgate.net.

Receptor Binding and Ligand Interaction Studies

The pyrrolidine (B122466) carboxylic acid scaffold is also a key feature in compounds designed to interact with neurotransmitter receptors, particularly ionotropic glutamate (B1630785) receptors (iGluRs).

The N-methyl-D-aspartate (NMDA) receptor, a type of iGluR, is fundamental to synaptic transmission and plasticity in the central nervous system. The receptor is a heterotetramer, typically composed of two GluN1 subunits and two GluN2 subunits. The type of GluN2 subunit (A-D) dictates the pharmacological properties of the receptor. The GluN2B subtype, in particular, has been a target for therapeutic intervention in various neurological disorders.

Studies on close analogs of this compound have established the pyrrolidine ring as an effective scaffold for achieving potency and selectivity at NMDA receptors. nih.govnih.gov An elaborate structure-activity relationship (SAR) study on 2,3-trans-3-carboxy-3-phenylproline analogs revealed that substitutions on the phenyl ring could induce selectivity for NMDA receptors. nih.gov Specifically, adding substituents at the 5' position of the phenyl ring was a general trend for achieving NMDA receptor selectivity. nih.gov

Further investigations into pyrrolidine-dicarboxylate analogs showed activity as agonists at NR1A/NR2B receptors, with methylation of the pyrrolidine ring significantly enhancing excitotoxic potency. nih.gov These findings highlight that modifications to the core pyrrolidine structure can fine-tune the interaction with specific NMDA receptor subtypes.

| Compound Analog | Modification | Receptor Target | Activity (IC₅₀ / EC₅₀) | Selectivity |

|---|---|---|---|---|

| L-trans-2,3-PDC | Parent Compound | NR1A/NR2B | 16 µM (EC₅₀) | NMDA Receptor Agonist |

| cis-5-methyl-L-trans-2,3-PDC | Methylation at C5 | NR1A/NR2B | 5 µM (EC₅₀) | Enhanced potency vs. parent |

| trans-5-methyl-L-trans-2,3-PDC | Methylation at C5 | NR1A/NR2B | 49 µM (EC₅₀) | Lower potency vs. parent |

| Phenylproline Analog (4'-Cl) | 4'-Chloro substitution | NMDA Receptors | Potent antagonist | Preference for GluN1/GluN2A over GluN2B-D |

Data sourced from references nih.gov and nih.gov. PDC: Pyrrolidine-dicarboxylic acid.

In Vitro Cellular Activity Assessment (Mechanistic Focus)

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for a variety of in vitro cellular activities, with a particular focus on anticancer and antimicrobial effects. These studies demonstrate that modification of the core structure, often at the N1-benzyl or C3-carboxylic acid positions, can yield compounds with potent and selective biological actions.

The mechanistic focus of these studies often involves assessing how different chemical moieties appended to the scaffold influence cytotoxicity against cancer cell lines or inhibitory activity against pathogenic microbes. For example, a series of derivatives bearing azole and hydrazone moieties at the C3 position were synthesized from 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov Several of these compounds exerted potent, structure-dependent anticancer activity against the A549 human lung adenocarcinoma cell line. nih.gov

Similarly, other derivatives have shown promising antimicrobial activity. nih.gov Hydrazone derivatives incorporating a 5-nitrothien-2-yl fragment exhibited strong inhibition of Staphylococcus aureus and potent bactericidal properties. nih.gov Another study found that a derivative with a benzylidene moiety showed very strong inhibition of S. aureus, while a 5-nitrothienylhydrazone derivative was effective at disrupting S. aureus and E. coli biofilms. nih.gov These findings suggest that the 5-oxopyrrolidine scaffold is a promising pharmacophore for developing agents that target pathways essential for cancer cell survival and microbial proliferation. nih.govnih.gov

| Derivative Scaffold | Key Moiety | Cell/Organism Tested | Observed Activity (Mechanistic Implication) |

|---|---|---|---|

| 1-(4-aminophenyl)-5-oxopyrrolidine | 5-nitrothiophene hydrazone | A549 (Lung Cancer) | Potent anticancer activity (Induction of cytotoxicity) |

| 1-(4-aminophenyl)-5-oxopyrrolidine | 5-nitrothiophene hydrazone | Multidrug-resistant S. aureus | Promising and selective antimicrobial activity (Inhibition of viability) |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine | Benzylidene hydrazone | S. aureus | Strong bacterial inhibition (MIC = 3.9 µg/mL) |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine | 5-nitrothienyl hydrazone | S. aureus & E. coli biofilms | Excellent biofilm disruption |

Data sourced from references nih.gov and nih.gov.

Anticancer Activity against Specific Cell Lines (e.g., A549)

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated notable anticancer properties, particularly against the A549 human lung adenocarcinoma cell line. nih.govresearchgate.net Research has shown that the cytotoxic effects of these compounds are structure-dependent. nih.gov For instance, certain hydrazone derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited the most potent anticancer activity against A549 cells. nih.govresearchgate.net Similarly, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed high anticancer activity in the A549 cell culture model. researchgate.netmdpi.com

Studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that hydrazone-containing compounds were the most cytotoxic agents against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375). nih.gov The introduction of substituents like 5-nitrothiophene, benzylidene, and chloro- or bromo-benzylidene on the hydrazone moiety was found to be particularly effective. nih.gov The core structure of 5-oxopyrrolidine-3-carboxylic acid itself is recognized as a valuable building block in synthesizing compounds with potential anticancer activity.

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives against A549 Cells

| Compound Derivative | Cell Viability (%) at 100 µM | Reference |

|---|---|---|

| Hydrazone with 5-nitrothiophene substituent | Significantly reduced | nih.govresearchgate.net |

| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | High anticancer activity | researchgate.netmdpi.com |

| Hydrazone with N'-((5-nitrothiophen-2-yl)methylene) fragment | Strong cytotoxic effect | nih.gov |

| Hydrazone with N'-(4-chlorobenzylidene) fragment | Strong cytotoxic effect | nih.gov |

Antimicrobial Activity against Pathogens (e.g., Staphylococcus aureus, Klebsiella pneumoniae, Clostridioides difficile, Candida tenuis, Aspergillus niger)

The 5-oxopyrrolidine scaffold has been a fertile ground for the development of novel antimicrobial agents. nih.gov Derivatives have shown promising activity against a range of pathogens, including multidrug-resistant bacteria and fungi. nih.govmdpi.com

Specifically, a derivative of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid bearing a 5-nitrothiophene substituent demonstrated significant and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.govresearchgate.net Further studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed structure-dependent activity against Gram-positive pathogens like S. aureus, Enterococcus faecalis, and Clostridioides difficile. mdpi.comresearchgate.net Some of these compounds also showed promising activity against vancomycin-intermediate S. aureus strains. mdpi.comresearchgate.net

Hydrazone derivatives have been particularly effective. For instance, a hydrazone with a 5-nitrothien-2-yl fragment showed excellent results in disrupting S. aureus biofilms. nih.govnih.gov Another hydrazone with a benzylidene moiety demonstrated very strong inhibition of S. aureus. nih.govnih.gov In the realm of antifungal research, N-benzyl pyrrolidinyl sordaricin (B1205495) derivatives have shown moderate activity against several pathogenic fungal strains, including Candida albicans. nih.gov Hydrazone derivatives bearing a 5-nitrothien-2-yl moiety have also shown promising activity against multidrug-resistant Candida auris isolates and azole-resistant Aspergillus fumigatus strains. mdpi.comresearchgate.net While specific activity against Klebsiella pneumoniae and Candida tenuis for this compound itself is not extensively detailed in the provided context, the broad-spectrum potential of its derivatives is evident.

Table 2: Antimicrobial Activity of Selected 5-Oxopyrrolidine Derivatives

| Pathogen | Active Derivative | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus (multidrug-resistant) | 1-(4-acetamidophenyl)-5-oxopyrrolidine derivative with 5-nitrothiophene substituent | Promising and selective activity | nih.govresearchgate.net |

| Staphylococcus aureus | Hydrazone with benzylidene moiety | Strong inhibition | nih.govnih.gov |

| Clostridioides difficile | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Structure-dependent activity | mdpi.comresearchgate.net |

| Candida albicans | N-Benzyl pyrrolidinyl sordaricin derivatives | Moderate antifungal activity | nih.gov |

| Aspergillus fumigatus (azole-resistant) | Hydrazone with 5-nitrothien-2-yl moiety | Promising activity | mdpi.comresearchgate.net |

Anti-inflammatory Response at Cellular Level

The pyrrolidine ring is a recognized pharmacophore for anti-inflammatory activity. researchgate.net Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their potential as anti-inflammatory agents. researchgate.net The core structure is considered a valuable starting point for developing treatments for inflammatory diseases. chemimpex.com

The anti-inflammatory actions of such compounds often involve the modulation of key inflammatory signaling pathways. mdpi.com While the precise cellular mechanisms for this compound are not fully elucidated in the provided search results, related pyrrolidine derivatives have been studied for their ability to inhibit enzymes like cyclooxygenase (COX-1 and COX-2), which are crucial mediators of inflammation. researchgate.net The development of novel 5-oxopyrrolidine-3-carboxylic acid derivatives is an active area of research to identify compounds with improved anti-inflammatory activity. researchgate.net

Neuroprotective Effects (e.g., against NMDA-induced cytotoxicity)

The pyrrolidine scaffold is present in compounds being investigated for various central nervous system disorders. nih.gov While direct evidence for the neuroprotective effects of this compound against NMDA-induced cytotoxicity is not explicitly detailed in the provided search results, the broader class of pyrrolidine derivatives has shown promise in the CNS area. researchgate.net For instance, some pyrrolidine-2,5-dione derivatives have been identified as promising candidates for epilepsy and neuropathic pain. researchgate.net The therapeutic potential of pyrrolidine-containing compounds extends to neurodegenerative diseases, where aberrant enzyme activation plays a role. nih.gov The versatility of the pyrrolidine ring allows for the synthesis of compounds that can interact with various CNS targets. nih.gov

Metabolic Stability Studies (in vitro, relevant to target engagement)

The metabolic stability of a drug candidate is a critical factor in its potential for clinical success. nih.gov The pyrrolidine scaffold has been incorporated into molecules to enhance their metabolic stability. nih.gov For example, certain 1-benzyl-5-oxopyrrolidine-2-carboxamides have been developed as selective calpain inhibitors with improved metabolic stability, mitigating the issue of carbonyl reduction. nih.gov

In vitro studies using liver microsomes are a standard method to assess the metabolic stability of new chemical entities. nih.gov For some pyrrolidine derivatives, these studies have demonstrated good bioavailability and metabolic stability, which are essential for effective target engagement in vivo. nih.gov The carboxylic acid group, while often important for biological activity, can also influence a compound's metabolic profile. researchgate.net Therefore, understanding the metabolic fate of this compound and its derivatives is crucial for their further development as therapeutic agents. researchgate.net

Structure Activity Relationship Sar Studies of S 1 Benzyl 5 Oxopyrrolidine 3 Carboxylic Acid Analogues

Impact of Substituents on Biological Activities

The biological profile of compounds based on the 5-oxopyrrolidine-3-carboxylic acid scaffold is highly dependent on the nature and position of its substituents. Key modifications focus on the N1-benzyl group, the C3-carboxylic acid moiety, and the addition of substituents to the aromatic rings.

The Benzyl (B1604629) Group: The N-benzyl group is a critical feature, often contributing to the potency of these compounds through hydrophobic and aromatic interactions within the binding sites of biological targets. In related N-benzyl-pyrrolidinone series, this group has been shown to be integral for activities such as calpain inhibition and neuroprotection. nih.govsci-hub.seresearchgate.net SAR studies on analogous compounds, such as N-benzyl piperidines, have demonstrated that substitutions on the aromatic ring of the benzyl group can significantly modulate affinity and selectivity for biological targets like monoamine transporters. uky.edu For instance, the placement of electron-donating or electron-withdrawing groups at specific positions (ortho, meta, para) can alter the electronic properties and conformation of the molecule, thereby influencing its binding efficacy. Studies on other inhibitor classes have confirmed that an unsubstituted benzyl group at the key binding position can be optimal for potency. researchgate.net

The Carboxylic Acid Moiety: The carboxylic acid group at the C3 position is a key functional handle for molecular modification and a potential interaction point with biological targets, often acting as a hydrogen bond donor or acceptor. Its conversion into various derivatives, such as esters, amides, or hydrazones, has been shown to dramatically alter the biological activity profile. A notable study on 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid revealed that while the parent acid had weak anticancer activity, its conversion to a hydrazone derivative greatly enhanced its potency against A549 human lung adenocarcinoma cells. nih.gov This highlights that the carboxylic acid itself may not be the optimal functional group for certain targets, but it serves as an excellent synthetic precursor for more active moieties. researchgate.net

Phenyl Substituents: The introduction of additional phenyl rings or substituents on the existing benzyl group can further refine biological activity. In a series of pyrrolidine (B122466) sulfonamides, the addition of a fluorophenyl substituent at the C3 position of the pyrrolidine ring resulted in superior in vitro potency compared to the unsubstituted phenyl analogue. nih.gov This suggests that halogenated phenyl groups can enhance binding affinity, possibly through additional hydrophobic or halogen-bonding interactions. Similarly, for benzylideneacetophenones, a related structural class, the presence of electron-donating groups on the para-position of the phenyl rings was found to enhance anti-inflammatory and antioxidant activities. nih.gov

The following table summarizes the general impact of key substituents on the biological activities of 5-oxopyrrolidine analogues.

| Structural Moiety | Modification | Observed Impact on Biological Activity |

| N-Benzyl Group | Unsubstituted | Often essential for baseline hydrophobic/aromatic interactions and potency. researchgate.net |

| Phenyl Ring Substitution | Modulates target affinity and selectivity; effects are position-dependent (ortho, meta, para). uky.edu | |

| C3-Carboxylic Acid | Parent Acid | Can act as a hydrogen bond donor/acceptor; often serves as a starting point for derivatization. nih.gov |

| Ester or Amide | Alters polarity and interaction potential; can improve cell permeability. | |

| Hydrazone | Significantly enhanced anticancer activity in certain analogues. nih.gov | |

| Phenyl Substituents | Fluorophenyl group on core | Increased in vitro potency in related pyrrolidine series. nih.gov |

| Electron-donating groups | Correlated with enhanced anti-inflammatory and antioxidant effects in analogous systems. nih.gov |

Role of Stereochemistry in Biological Interactions

Stereochemistry is a cornerstone of drug design, as the three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological macromolecules like enzymes and receptors. nih.gov For (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid, the (S) configuration at the C3 chiral center is critical for its specific biological interactions. Biological systems are inherently stereoselective, and as a result, different enantiomers of a chiral drug often exhibit significant differences in potency, efficacy, and metabolic profile.

Research on closely related pyrrolidinone-based compounds provides compelling evidence for the importance of stereochemistry. In a study of ketoamide-based calpain inhibitors built on a 1-benzyl-5-oxopyrrolidine-2-carboxamide (B1395742) scaffold, a diastereomeric pair was synthesized and evaluated. The results showed that one isomer was significantly more potent than the other, demonstrating clear stereoselective inhibition of the target enzyme. researchgate.net This underscores that a precise spatial orientation of key interacting groups is necessary for optimal binding.

Furthermore, studies on other pyrrolidine derivatives have reinforced this principle. For a series of peroxisome proliferator-activated receptor (PPAR) agonists, the cis-configuration of substituents at the C3 and C4 positions of the pyrrolidinone ring was found to be preferable to the trans orientation for biological activity. nih.gov Similarly, the development of potent and selective antagonists for the NMDA receptor, a type of ionotropic glutamate (B1630785) receptor, relied on a specific (2S,3R) stereochemistry in the pyrrolidine-2,3-dicarboxylic acid core. nih.gov

The designation of the target compound as the (S)-enantiomer implies that this specific configuration is essential for its intended biological activity. The alternative (R)-enantiomer, while chemically similar, would present its carboxylic acid and other functionalities in a different spatial orientation, which would likely lead to a weaker or entirely different interaction with its biological target. bldpharm.com Therefore, the stereochemical integrity of the C3 position is a crucial determinant of the compound's biological profile.

Pharmacophore Elucidation for Target Engagement

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to bind to a specific biological target and elicit a response. arxiv.orgnih.gov Elucidating the pharmacophore of this compound analogues is essential for understanding their mechanism of action and for designing new, more potent compounds through virtual screening or de novo design. chemrxiv.org

Based on the structure of this compound, a putative pharmacophore model can be proposed, comprising several key features:

Aromatic/Hydrophobic Region: The benzyl group provides a large, hydrophobic moiety capable of engaging in van der Waals and π-π stacking interactions with nonpolar pockets in a receptor or enzyme active site.

Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam ring is a strong hydrogen bond acceptor, which is a common feature in many biologically active molecules for anchoring to a target.

Hydrogen Bond Donor/Acceptor: The carboxylic acid at the C3 position is a versatile functional group that can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature often allows for critical interactions with polar amino acid residues.

Defined Stereocenter: The (S)-configuration at C3 defines the precise three-dimensional orientation of these pharmacophoric features, ensuring a proper fit with the chiral binding site.

Studies on related 1-benzyl-5-oxopyrrolidine derivatives support this model. For example, molecular docking of neuroprotective 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives into the NR2B-NMDA receptor binding site indicated a specific binding mode reliant on the spatial arrangement of these features. nih.gov

The following table outlines the essential pharmacophoric features of the this compound scaffold.

| Pharmacophoric Feature | Structural Origin | Potential Interaction Type |

| Aromatic/Hydrophobic Site | Benzyl Group | π-π Stacking, Hydrophobic Interaction |

| Hydrogen Bond Acceptor | Lactam Carbonyl Oxygen | Hydrogen Bonding |

| Hydrogen Bond Donor/Acceptor | C3-Carboxylic Acid | Hydrogen Bonding, Ionic Interaction |

| Stereocenter | (S)-configuration at C3 | Defines 3D spatial arrangement of features |

This pharmacophore model serves as a valuable hypothesis for guiding the rational design of new analogues with improved affinity and selectivity for their intended biological targets.

Correlation between Structural Variations and Observed Cellular Effects

SAR studies find their ultimate validation in correlating specific structural modifications with measurable cellular or physiological outcomes. For analogues of this compound, different patterns of substitution have led to distinct biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer and Antimicrobial Activity: A clear correlation has been established between the modification of the C3-carboxylic acid and the induction of cytotoxicity in cancer cells. In one study, the parent compound 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid showed only weak anticancer activity. However, converting the carboxylic acid to a hydrazone, particularly one bearing a 5-nitrothiophene substituent, led to a dramatic increase in potency against A549 lung cancer cells. nih.govresearchgate.net The same 5-nitrothiophene derivative also exhibited potent and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov This demonstrates a direct link between the structural change (acid to nitro-substituted hydrazone) and the observed cellular effects (enhanced cytotoxicity and antibacterial action).

Neuroprotective and Neuromodulatory Effects: The N-benzyl-5-oxopyrrolidine core is a privileged scaffold for agents targeting the central nervous system. In a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamides designed as neuroprotective agents, specific substitutions on the benzyl ring were found to enhance potency. The most active compounds were shown to exert their neuroprotective effects by attenuating N-methyl-D-aspartic acid (NMDA)-induced calcium (Ca²⁺) influx and suppressing the upregulation of the NR2B receptor subunit. nih.gov Similarly, related structures designed as calpain inhibitors have shown potential in models of neurodegenerative diseases like Alzheimer's disease. nih.govsci-hub.se These findings correlate the presence of the N-benzyl-pyrrolidinone scaffold with direct modulation of cellular pathways involved in neuronal excitotoxicity and cell death.

The table below correlates structural variations with their observed cellular and biological outcomes.

| Structural Variation | Biological Target/Pathway | Observed Cellular/Biological Effect | Reference |

| Conversion of C3-COOH to Hydrazone | Cancer Cell Proliferation Pathways | Potent cytotoxicity against A549 lung cancer cells | nih.govresearchgate.net |

| Addition of 5-Nitrothiophene Moiety | Bacterial Cell Viability | Selective antimicrobial activity against MRSA | nih.gov |

| N-Benzyl-5-oxopyrrolidine Core | NMDA Receptor / Ca²⁺ Channels | Attenuation of Ca²⁺ influx, neuroprotection | nih.gov |

| N-Benzyl-5-oxopyrrolidine-2-ketoamide | Calpain Enzyme | Inhibition of calpain, potential for treating neurodegeneration | nih.govsci-hub.se |

These correlations underscore the chemical tractability of the 5-oxopyrrolidine scaffold, where targeted structural modifications can steer the molecule's activity towards distinct and potent cellular effects.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (a small molecule like (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid) into the binding site of a biological target, typically a protein or enzyme. The primary goal is to predict the binding mode and affinity of the ligand, which can help in understanding its mechanism of action and in identifying potential drug candidates.

A hypothetical molecular docking study of this compound against a relevant biological target would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the receptor, and various possible conformations and orientations would be sampled.

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity. The top-scoring poses would then be analyzed to identify key intermolecular interactions.

Such a study could elucidate how the benzyl (B1604629) group, the carboxylic acid, and the pyrrolidone core of the molecule contribute to its binding to a specific target, thereby guiding further structural modifications to enhance its activity.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, with its rotatable bonds, understanding its conformational preferences is crucial.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. This allows for the exploration of the conformational landscape of a molecule in a simulated physiological environment. MD simulations can reveal how the molecule behaves in solution, how it interacts with water molecules, and how its conformation changes upon binding to a target.

Studies on related pyrrolidinone derivatives have demonstrated that the pyrrolidine (B122466) ring can adopt different puckered conformations, which can be influenced by the nature and stereochemistry of its substituents. A conformational analysis of this compound would likely focus on the puckering of the pyrrolidine ring and the orientation of the benzyl and carboxylic acid groups.

An MD simulation of this compound, either in solution or bound to a protein, would provide insights into its flexibility, the stability of its different conformations, and the dynamic nature of its interactions with its environment. This information is invaluable for understanding its structure-activity relationship and for the rational design of new derivatives.

Prediction of Molecular Descriptors Relevant to Biological Research

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry to predict the physicochemical and pharmacokinetic properties of compounds, such as their solubility, lipophilicity, and ability to cross cell membranes. Two of the most important descriptors in this regard are the topological polar surface area (TPSA) and the calculated octanol-water partition coefficient (cLogP).

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's oral bioavailability and its ability to penetrate the blood-brain barrier.

cLogP is a measure of a molecule's lipophilicity or hydrophobicity. It plays a crucial role in determining how a drug is absorbed, distributed, metabolized, and excreted (ADME).

For this compound, these descriptors can be calculated using various software tools. A predicted XlogP value for the closely related 1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid is available from PubChem.

| Molecular Descriptor | Predicted Value | Significance in Biological Research |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 58.5 Ų (Calculated) | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

| cLogP / XlogP | 0.5 (Predicted for 1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid) | Indicates the lipophilicity of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. |

These predicted values suggest that this compound likely has good oral bioavailability and a balanced lipophilicity, making it an interesting candidate for further biological investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

While a specific QSAR model for this compound and its analogues has not been reported, the general methodology is well-established and has been applied to many series of pyrrolidone derivatives. A typical QSAR study would involve:

Data Set: A series of analogues of this compound with their measured biological activities would be required.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to:

Predict the activity of virtual analogues of this compound.

Identify which structural modifications are likely to increase or decrease activity.

Guide the design of new compounds with improved potency and selectivity.

For example, a QSAR study might reveal that increasing the hydrophobicity of the benzyl substituent or altering the stereochemistry at the 3-position of the pyrrolidone ring could lead to more active compounds. This in silico guidance can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates.

Applications of S 1 Benzyl 5 Oxopyrrolidine 3 Carboxylic Acid in Advanced Organic Synthesis Research

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid makes it a valuable chiral building block in asymmetric synthesis. The stereochemically defined center at the C3 position of the pyrrolidinone ring allows for the transfer of chirality to new molecules, a crucial aspect in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. The benzyl (B1604629) group on the nitrogen atom provides steric bulk and can influence the stereochemical outcome of reactions at other positions of the ring.

In asymmetric synthesis, chiral building blocks like this compound are incorporated into a larger molecule, thereby introducing a specific stereochemistry that can be carried through subsequent synthetic steps. Research has demonstrated the utility of pyrrolidine-3-carboxylic acid derivatives in organocatalytic enantioselective Michael addition reactions to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. For instance, such methods have yielded products with up to 97% enantiomeric excess (ee). While specific examples detailing the direct use of the title compound in extensive asymmetric syntheses are specialized, the principles of using such chiral scaffolds are well-established in the synthesis of complex natural products and pharmaceuticals.

The carboxylic acid functionality of this compound offers a handle for further chemical transformations, such as amide bond formation or reduction to an alcohol, without disturbing the chiral center. This allows for the construction of diverse and complex chiral molecules from a readily available starting material.

Utilization as a Synthetic Intermediate for Bioactive Heterocycles

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key intermediate in the synthesis of a variety of bioactive heterocyclic compounds. Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in natural products and their ability to interact with biological targets. mdpi.com this compound serves as a precursor for the synthesis of novel heterocycles with potential therapeutic applications.

Research has shown that derivatives of 5-oxopyrrolidine-3-carboxylic acid can be used to synthesize compounds with significant biological activity. For example, a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives bearing azole, diazole, and hydrazone moieties have been synthesized and evaluated for their anticancer and antimicrobial properties. In one study, a derivative bearing a 5-nitrothiophene substituent demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. Another study focused on the synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which also showed potent antibacterial activity.

The general synthetic strategy involves the modification of the carboxylic acid group of the pyrrolidinone core. This can be achieved through reactions such as esterification, amidation, or conversion to an acid chloride, followed by reaction with various nucleophiles to introduce new heterocyclic rings. The benzyl group on the nitrogen can be retained to provide a specific lipophilic character to the final molecule or can be removed under hydrogenolysis conditions to allow for further functionalization at the nitrogen atom.

| Derivative Class | Example of Synthesized Moiety | Observed Biological Activity |

| Hydrazones | 5-nitrothiophene hydrazone | Antimicrobial (active against multidrug-resistant S. aureus) |

| Azoles | Varies | Anticancer |

| Diazoles | Varies | Anticancer |

Contribution to the Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, to study its function in a biological system. While direct and extensive reports on the application of this compound as a chemical probe are not prevalent in the literature, its structural features suggest its potential as a scaffold for the development of such tools. The pyrrolidinone core is found in many biologically active molecules, and its rigid conformation can provide a good starting point for designing molecules that can fit into specific binding pockets of proteins.

The development of chemical probes often involves the synthesis of a library of related compounds to optimize binding affinity and selectivity for the target of interest. The carboxylic acid and the benzyl group of this compound can be readily modified to introduce reporter groups, such as fluorescent tags or biotin, which are essential for the detection and isolation of the target protein. Furthermore, the chiral nature of the molecule can be exploited to develop stereospecific probes, which can be valuable for studying the stereoselectivity of biological interactions.